molecular formula C13H18 B3331569 2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 84607-57-8

2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3331569
CAS No.: 84607-57-8
M. Wt: 174.28 g/mol
InChI Key: VTRHHONBTFDYOU-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C13H18. It is a derivative of naphthalene, characterized by the presence of three methyl groups at positions 2, 2, and 6 on the tetrahydronaphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 2,2,6-trimethylnaphthalene. The process typically involves the use of nickel or palladium catalysts under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic naphthalene ring into a partially saturated tetrahydronaphthalene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Introduction of halogenated or other functionalized derivatives.

Scientific Research Applications

2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a hydrogen-donor solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor, facilitating reduction reactions in various chemical processes. Its unique structure allows it to participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a solvent and intermediate.

    2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another trimethyl derivative with similar chemical properties.

    Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene, used as a solvent and in various industrial applications.

Uniqueness

2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and applications, differentiating it from other similar compounds.

Properties

IUPAC Name

3,3,7-trimethyl-2,4-dihydro-1H-naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10-4-5-12-9-13(2,3)7-6-11(12)8-10/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRHHONBTFDYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(CC2)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693023
Record name 2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84607-57-8
Record name 2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene

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